molecular formula C23H23NO3 B4758765 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide

Cat. No. B4758765
M. Wt: 361.4 g/mol
InChI Key: CEHYTBJAWQWHSY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide, also known as DMPEB, is a synthetic compound that has been studied for its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body. In

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is a cannabinoid receptor agonist, which means that it interacts with the endocannabinoid system in the body. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide activates the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of pain and inflammation. By activating the CB2 receptor, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
Research has shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can reduce pain and inflammation in the body by activating the CB2 receptor. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has been shown to have anti-cancer properties, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is that it is a selective CB2 receptor agonist, which means that it specifically targets the CB2 receptor and does not interact with other receptors in the body. This makes it a potentially safer and more effective treatment for pain and inflammation than other drugs that interact with multiple receptors. One limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is that more research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration method.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide. One area of focus could be on the development of more selective and potent CB2 receptor agonists, which could lead to more effective treatments for pain and inflammation. Another area of focus could be on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide analogs, which could have improved pharmacokinetic and pharmacodynamic properties. Finally, more research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide, particularly in the treatment of neurological disorders and cancer.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can activate the CB2 receptor, which is involved in the regulation of pain and inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-21-13-12-17(16-22(21)27-2)14-15-24-23(25)20-11-7-6-10-19(20)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHYTBJAWQWHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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